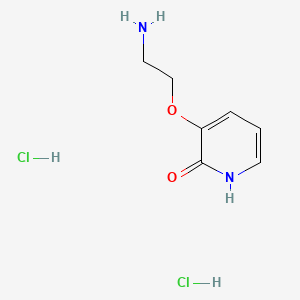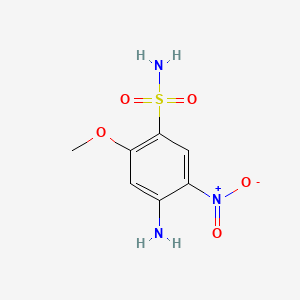
1-(3-fluoropropyl)-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoropropyl)-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluoropropyl group attached to the imidazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropropyl)-1H-imidazol-4-amine typically involves the reaction of imidazole with 3-fluoropropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of 3-fluoropropylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-fluoropropyl)-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced imidazole derivatives.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(3-fluoropropyl)-1H-imidazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-fluoropropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-fluoropropyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an imidazole ring.
1-(3-fluoropropyl)piperidine: Contains a piperidine ring and is used in different applications.
1-(3-fluoropropyl)-3-azetidinylamine: Contains an azetidine ring and has distinct chemical properties.
Uniqueness
1-(3-fluoropropyl)-1H-imidazol-4-amine is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The fluoropropyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10FN3 |
|---|---|
Peso molecular |
143.16 g/mol |
Nombre IUPAC |
1-(3-fluoropropyl)imidazol-4-amine |
InChI |
InChI=1S/C6H10FN3/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1-3,8H2 |
Clave InChI |
XNHSOIBWOJWMBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN1CCCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



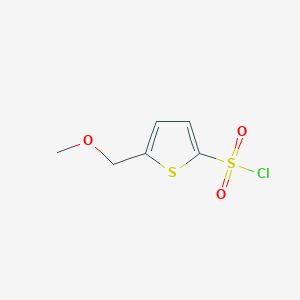

![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
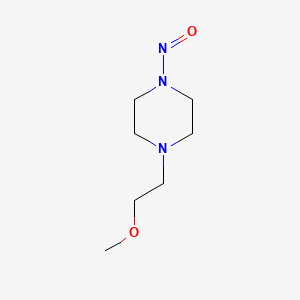
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
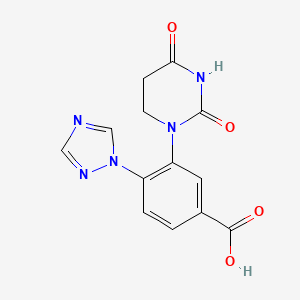
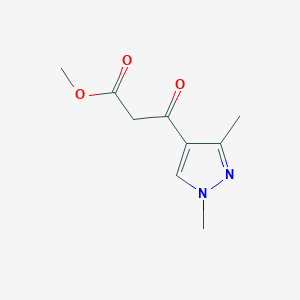

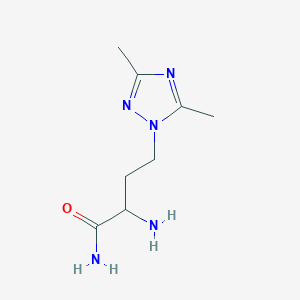
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
